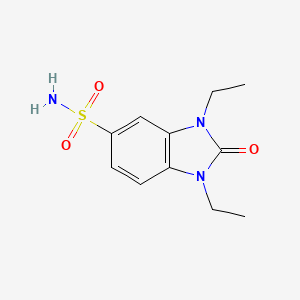

1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives involves several key methods. One approach includes the use of metal complexes of benzimidazole derived sulfonamide, indicating a versatile method for incorporating the sulfonamide pharmacophore into the benzimidazole scaffold (Ashraf et al., 2016). Another significant method is the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with 1-sulfonyl-1,2,3-triazoles, which provides a regioselective synthesis of 5-sulfonamidoimidazoles, showcasing a flexible approach to synthesizing these compounds (Strelnikova et al., 2018).

Molecular Structure Analysis

The molecular structures of derivatives of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, such as those prepared from saccharin as a precursor, were determined using X-ray diffraction analysis. These compounds exhibit a bidentate chelating ligand through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole, with metal complexes showing tetrahedral geometry around the metal centers (Ashraf et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives have been explored through various reactions. For example, the synthesis of fully substituted 5-sulfonamidoimidazoles via Rh(II)-catalyzed transannulation indicates these compounds' versatile chemical behavior and potential for further functionalization (Strelnikova et al., 2018).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide were not identified, related research on benzimidazole derivatives provides insights into their solubility, thermal stability, and mechanical strength. For instance, sulfonated benzimidazole pendant groups in polyimides significantly affect their solubility in polar organic solvents and thermal resistance (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide derivatives, such as antimicrobial and antibacterial activities, have been the subject of research. These studies have shown that the introduction of the sulfonamide group into the benzimidazole scaffold can enhance the compound's antimicrobial effectiveness against various bacterial strains, indicating the potential for pharmaceutical applications (Ashraf et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiparasitic Applications

Benzimidazole derivatives and sulfonamides have been explored for their antimicrobial and antiparasitic properties. For instance, the use of albendazole, a benzimidazole drug, demonstrates significant efficacy in treating parasitic infections such as echinococcosis and onchocerciasis, showcasing its wide spectrum of antiparasitic activity (Opatrny et al., 2005; Domínguez-Vázquez et al., 1983). These findings suggest potential applications of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide in similar contexts, given the structural similarities that might contribute to comparable biological activities.

Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and metabolism of drugs like albendazole provides insights into how similar compounds could be absorbed, metabolized, and excreted in the human body. Studies have highlighted the importance of understanding the metabolic pathways and bioavailability of these drugs to optimize dosing regimens and enhance therapeutic efficacy (Schulz et al., 2019). This knowledge can be applied to the development and application of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, facilitating targeted treatment strategies and improving patient outcomes.

Treatment of Specific Diseases

Sulfonamides, sharing a functional group with the compound , have been utilized in treating a variety of infections and diseases. Their application ranges from bacterial infections, as seen in the treatment of tuberculosis (Forgacs et al., 2009), to more complex diseases such as Trypanosoma cruzi infection (Andrade et al., 1996). These applications underscore the versatility of sulfonamides and related compounds in addressing a wide range of health challenges.

Eigenschaften

IUPAC Name |

1,3-diethyl-2-oxobenzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-13-9-6-5-8(18(12,16)17)7-10(9)14(4-2)11(13)15/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRNHCBDICBBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)

![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![1-tert-butyl-4-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5520819.png)

![N-(2,4-difluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5520827.png)

![2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5520830.png)

![4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)